28-Nor Brassinolide-d3

Description

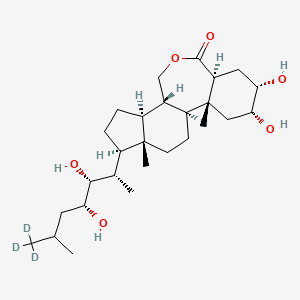

Structure

3D Structure

Properties

Molecular Formula |

C27H46O6 |

|---|---|

Molecular Weight |

469.7 g/mol |

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5-dihydroxy-2,16-dimethyl-15-[(2S,3R,4R)-7,7,7-trideuterio-3,4-dihydroxy-6-methylheptan-2-yl]-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C27H46O6/c1-14(2)10-22(29)24(31)15(3)17-6-7-18-16-13-33-25(32)20-11-21(28)23(30)12-27(20,5)19(16)8-9-26(17,18)4/h14-24,28-31H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+/m0/s1/i1D3/t14?,15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,26+,27+ |

InChI Key |

CJNLSQRTIXIHGW-BTEZCADBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |

Canonical SMILES |

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origin of Product |

United States |

Biological Activities and Physiological Roles of Brassinosteroids Investigated with Relevance to 28 nor Brassinolide D3

Modulation of Plant Growth and Developmental Processes

Brassinosteroids are fundamental regulators of a wide array of plant growth and developmental processes, from the cellular level to the formation of complex tissues and organs. nih.govnih.gov They are involved in cell division, elongation, and differentiation throughout the plant's life cycle. nih.gov

Brassinosteroids play a significant part in nearly all aspects of plant reproduction. oup.com Pollen, a rich source of endogenous BRs, relies on these hormones for proper development and function. oup.com Mutants with impaired BR biosynthesis or signaling often exhibit reduced male fertility, underscoring the hormone's importance in reproductive tissues. oup.com BRs are involved in processes from ovule and pollen formation to the subsequent development of seeds and fruit. oup.com

Furthermore, BRs are crucial for seed germination. nih.govmdpi.com They can counteract the inhibitory effects of abscisic acid (ABA), a hormone associated with seed dormancy. mdpi.commaxapress.com Studies have shown that BRs can rescue germination defects in mutants that are deficient in gibberellins (B7789140) (GA), another class of hormones that promote germination. mdpi.comresearchgate.net This suggests that BRs can promote germination by directly enhancing the growth potential of the embryo, acting through signal transduction pathways that may be distinct from or synergistic with those of GA. maxapress.comresearchgate.net

Brassinosteroids are key signaling molecules in the development of the plant's vascular system, which comprises the xylem and phloem tissues responsible for water and nutrient transport. nih.gov BRs promote xylem differentiation, a process critical for the formation of water-conducting cells. nih.gov The hormone is perceived by specific receptors, including BRI1 and its homologs BRL1 and BRL3, which are expressed in vascular tissues and play distinct roles in orchestrating the proper differentiation of xylem and phloem cells. nih.govresearchgate.net

In addition to vascular tissues, BRs regulate stomatal development. nih.gov Stomata are microscopic pores on the leaf surface that are critical for gas exchange. BRs have been shown to repress stomatal development through the action of key transcription factors BZR1 and BES1. nih.gov This regulatory role is crucial for establishing the correct patterning and density of stomata, which has significant implications for photosynthesis and water-use efficiency. nih.gov

Responses to Abiotic and Biotic Stressors

Brassinosteroids are integral to a plant's ability to withstand a variety of environmental challenges, acting as master regulators that help modulate stress responses. nih.govmdpi.com They enhance tolerance to both non-living (abiotic) and living (biotic) stressors. nih.gov

A significant physiological role of brassinosteroids is their ability to confer enhanced tolerance to a wide range of abiotic stresses. mdpi.comresearchgate.netfrontiersin.org Application of BRs has been shown to mitigate the negative impacts of conditions such as cold, drought, high salinity, and alkaline soils. nih.govmdpi.comfrontiersin.org

Under stress conditions, BRs help protect the plant by modulating a variety of physiological and biochemical processes. mdpi.com They can improve photosynthetic efficiency, which is often compromised by stress, and strengthen antioxidant defense systems to combat the accumulation of reactive oxygen species (ROS) that cause cellular damage. nih.govmdpi.com For instance, under cold stress, BRs help to reduce photoinhibition and protect cellular membranes. nih.govmdpi.com In response to drought and salinity, they contribute to osmotic adjustment and help maintain cellular homeostasis. frontiersin.orgpakbs.org

Effects of Brassinosteroids on Plants Under Abiotic Stress

| Stress Condition | Plant Species (Example) | Observed Effects of Brassinosteroid Application | Reference |

|---|---|---|---|

| Cold | Tomato, Arabidopsis | Reduced photoinhibition, decreased damage from reactive oxygen species, improved CO2 assimilation. | nih.govmdpi.com |

| Drought | Wheat, Tomato | Mitigated hormonal imbalances, improved growth, enhanced antioxidant systems. | frontiersin.orgresearchgate.net |

| Salinity | Mustard, Rice, Maize | Counteracted osmotic stress, improved antioxidant capacity, enhanced root growth. | nih.govresearchgate.net |

| Alkaline | Various Crops | Effectively regulates defensive mechanisms to lessen stress threats. | frontiersin.org |

Brassinosteroids also play an essential role in the innate immunity of plants against various pathogens, including fungi, bacteria, and viruses. mdpi.comnih.govresearchgate.net They are involved in modulating the trade-off between growth and defense, ensuring that the plant can allocate resources effectively when under attack. nih.gov

BR signaling can prime the plant's defense systems. nih.gov Application of BRs has been shown to induce resistance against a range of pathogens in various plant species. For example, in rice, BR treatment enhanced resistance to rice blast fungus (Magnaporthe grisea) and bacterial blight (Xanthomonas oryzae). mdpi.comnih.gov Similarly, in tobacco, BRs provided resistance against the tobacco mosaic virus (TMV). mdpi.com The mechanism involves the activation of defense-related genes and the synergistic or antagonistic interaction with other defense-related hormones like salicylic (B10762653) acid and jasmonic acid. mdpi.comfrontiersin.org

Impact on Primary Metabolism and Photosynthesis

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in a wide array of physiological processes, fundamentally influencing plant growth and productivity. nih.gov Their impact on primary metabolism and photosynthesis is particularly significant, as these processes form the basis of plant bioenergetics and biomass accumulation. BRs modulate the photosynthetic machinery to enhance carbon fixation and efficiency and influence the metabolic pathways of essential macronutrients. researchgate.net

Brassinosteroids exert considerable influence over the synthesis and maintenance of photosynthetic pigments, which are crucial for capturing light energy. Research indicates that BRs can prevent the degradation of photosynthetic pigments, in part by activating or inducing the enzymes involved in the biosynthesis of chlorophyll (B73375). researchgate.net They also protect chlorophyll molecules from photo-oxidative damage. researchgate.net

Furthermore, BRs play a significant role in maintaining the efficiency of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. researchgate.net By enhancing the photochemical efficiency of PSII and protecting the structural integrity of chloroplasts, BRs help to optimize the light-dependent reactions of photosynthesis. researchgate.net Studies have demonstrated that BRs can improve the net photosynthetic rate by upregulating the expression of genes related to photosynthesis, thereby boosting the activity of key components like the cytochrome b6/f complex and D1 and D2 proteins. researchgate.net

The regulatory effects of brassinosteroids extend deeply into the core metabolic pathways of carbon, nitrogen, and carbohydrates. By improving stomatal conductance and the efficiency of CO2 absorption, BRs directly enhance the rate of photosynthetic carbon fixation. researchgate.netmdpi.com They have been shown to increase the activity of key Calvin cycle enzymes, most notably Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), leading to more efficient conversion of atmospheric CO2 into organic compounds. researchgate.netresearchgate.net

BRs also significantly modulate nitrogen metabolism. Studies have shown that BR treatment can elevate the accumulation of both nitrate (B79036) and ammonium (B1175870) in plants and stimulate the expression of genes involved in their uptake. mdpi.comresearchgate.net They enhance the activity of crucial enzymes in the nitrogen assimilation pathway, such as nitrate reductase (NR) and glutamine synthetase (GS). mdpi.commdpi.com This improved nitrogen metabolism leads to an increased content of total free amino acids and proteins. mdpi.com

This enhancement of carbon and nitrogen assimilation directly fuels carbohydrate production. BR-treated plants often exhibit increased levels of sucrose (B13894), soluble sugars, and starch. researchgate.netoup.com This is linked to a substantial increase in the activity of enzymes involved in sucrose synthesis, such as sucrose phosphate (B84403) synthase (SPS). researchgate.net

Table 1: Effects of Brassinosteroids on Primary Metabolism and Photosynthesis

| Metabolic Process | Specific Effect of Brassinosteroids | Key Enzymes/Components Affected | Reference |

|---|---|---|---|

| Photosynthesis | Enhance photosynthetic rate and efficiency; protect pigments. | Rubisco, PSII components (D1, D2 proteins), Chlorophyll | researchgate.netresearchgate.net |

| Carbon Metabolism | Increase CO2 assimilation and fixation. | Rubisco, Carbonic Anhydrase | researchgate.netoup.com |

| Nitrogen Metabolism | Increase uptake and assimilation of nitrate and ammonium. | Nitrate Reductase (NR), Glutamine Synthetase (GS) | mdpi.commdpi.com |

| Carbohydrate Metabolism | Increase levels of sugars and starch. | Sucrose Phosphate Synthase (SPS) | researchgate.netoup.com |

Interactions with Other Phytohormonal Pathways

The physiological functions of brassinosteroids are not executed in isolation but are part of a complex and highly integrated network of hormonal signals. nih.gov BRs engage in extensive crosstalk with other phytohormones, including auxins, gibberellins, and jasmonic acid, to fine-tune developmental processes and responses to environmental stimuli. mdpi.comfrontiersin.org This interaction can be synergistic, where the hormones amplify each other's effects, or antagonistic, where they have opposing actions, allowing for precise regulation of plant growth.

The interaction between brassinosteroids and auxins is predominantly synergistic, particularly in the regulation of cell expansion and elongation. frontiersin.org Both hormones collaborate to promote hypocotyl elongation, and the full effect of one often requires a functional signaling pathway for the other. frontiersin.orgnih.gov At the molecular level, BRs can induce the expression of auxin-responsive genes, indicating that BR signaling can directly influence auxin-mediated responses. frontiersin.org

The crosstalk with gibberellins (GAs) is more complex and is understood through at least two distinct models. The "signaling model" proposes a direct physical interaction between key regulatory proteins of the two pathways. nih.govutas.edu.au Specifically, DELLA proteins, which are repressors of GA signaling, can bind to and inhibit BRASSINAZOLE RESISTANT 1 (BZR1), a primary transcription factor in the BR pathway. nih.govnih.govtandfonline.com This interaction provides a mechanism for GAs to promote growth by degrading DELLA proteins, thereby releasing the inhibition on BZR1. tandfonline.com The "synthesis model" suggests that BRs act as master regulators of GA biosynthesis by controlling the expression of genes involved in GA metabolism. nih.gov These two models are not mutually exclusive and can operate concurrently to integrate BR and GA signals. nih.gov

Table 2: Summary of Brassinosteroid Interactions with Auxins and Gibberellins

| Interacting Hormone | Nature of Interaction | Physiological Outcome | Molecular Mechanism | Reference |

|---|---|---|---|---|

| Auxins | Synergistic | Promotes cell elongation and hypocotyl growth. | BRs induce the expression of auxin-responsive genes. | frontiersin.orgnih.gov |

| Gibberellins (GAs) | Synergistic/Integrated | Co-regulation of cell elongation and development. | Signaling Crosstalk: DELLA proteins (GA repressors) inhibit BZR1 (BR transcription factor). | nih.govnih.gov |

| Biosynthetic Crosstalk: BRs regulate the expression of GA biosynthesis genes. | nih.govoup.com |

Brassinosteroids also interact significantly with signaling pathways related to stress and defense, such as the jasmonic acid (JA) pathway. oup.com This crosstalk is crucial for balancing growth with defense responses. nih.gov BRs can modulate JA signaling and JA-mediated growth inhibition. mdpi.com Molecular studies have revealed that transcription factors from both pathways can physically interact. For instance, the BR-related transcription factor BZR2 can interact with MYC2, a key transcription factor in the JA pathway, to co-regulate downstream target genes, thereby integrating growth and stress-response signals. oup.com

The BR signaling pathway is a major hub for integrating environmental cues, most notably light. mdpi.com BRs and light often exert antagonistic control over seedling development; BRs promote skotomorphogenesis (development in the dark), characterized by elongated hypocotyls and closed cotyledons, while light promotes photomorphogenesis (development in the light). mdpi.com This integration occurs through direct interactions between components of the two pathways. For example, key BR signaling proteins can interact with light-activated transcription factors and repressors (e.g., PIFs, COP1) to fine-tune developmental programs according to the ambient light environment. mdpi.com This intricate network allows plants to coordinate their internal hormonal growth signals with external environmental conditions to optimize development and survival. nih.gov

Molecular Mechanisms of Brassinosteroid Signal Transduction from Studies Involving Analogs of 28 nor Brassinolide D3

Perception of Brassinosteroid Signals at the Cell Surface

The initiation of brassinosteroid signaling occurs at the plasma membrane, where the hormone is recognized by a receptor complex.

Structure and Function of the BRI1 Receptor Kinase and its Co-receptor BAK1

The primary brassinosteroid receptor is BRASSINOSTEROID INSENSITIVE 1 (BRI1), a leucine-rich repeat receptor-like kinase (LRR-RLK) that resides on the cell surface. nih.govmdpi.com Its extracellular domain is responsible for perceiving the BR signal. mdpi.combwise.kr BRI1 functions in concert with a co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), another LRR-RLK. nih.govmdpi.com In the absence of a brassinosteroid ligand, BRI1 is held in an inactive state. The interaction between BRI1 and BAK1 is crucial for the full activation of the signaling pathway. mdpi.com Studies have shown that both BRI1 and BAK1 are essential for mediating plant responses to brassinosteroids. nih.gov

Ligand Binding and Initiation of Kinase Activation and Autophosphorylation

The binding of a brassinosteroid molecule, such as an analog of 28-Norbrassinolide-d3, to the extracellular domain of BRI1 induces a conformational change. This change promotes the association of BRI1 with its co-receptor, BAK1. mdpi.com The formation of the BRI1-BAK1 complex initiates a series of transphosphorylation events. nih.gov BRI1 and BAK1 phosphorylate each other on specific residues within their cytoplasmic kinase domains. This reciprocal autophosphorylation fully activates the kinase activities of both receptors, triggering the downstream signaling cascade. mdpi.com

Cytoplasmic and Nuclear Signaling Cascades

Following receptor activation at the cell surface, the brassinosteroid signal is relayed through the cytoplasm to the nucleus via a phosphorylation cascade.

Role of BR-Signaling Kinases (BSKs) and Protein Phosphatases (BSU1, PP2A)

Activated BRI1 phosphorylates BR-SIGNAlING KINASES (BSKs), which are receptor-like cytoplasmic kinases. nih.gov This phosphorylation event activates the BSKs, which then dissociate from the receptor complex to transmit the signal downstream. The activated BSKs, in turn, activate a key phosphatase called BRI1 SUPPRESSOR 1 (BSU1). researchgate.net

BSU1 plays a crucial role by dephosphorylating and thereby inactivating another key protein, BRASSINOSTEROID INSENSITIVE 2 (BIN2). researchgate.net Concurrently, another phosphatase, PROTEIN PHOSPHATASE 2A (PP2A), is responsible for dephosphorylating the ultimate targets of the pathway, the BZR transcription factors. bwise.kr

| Protein Class | Specific Proteins | Function in BR Signaling |

| Receptor Kinases | BRI1, BAK1 | Perceive BR signal at the cell surface and initiate the signaling cascade through transphosphorylation. nih.govmdpi.com |

| Cytoplasmic Kinases | BSKs | Transduce the signal from the activated BRI1 receptor to downstream components. nih.gov |

| Protein Phosphatases | BSU1, PP2A | BSU1 inactivates the negative regulator BIN2. researchgate.net PP2A activates BZR transcription factors by dephosphorylation. bwise.kr |

| GSK3-like Kinase | BIN2 | Acts as a key negative regulator by phosphorylating and inactivating BZR transcription factors in the absence of BRs. mdpi.comdntb.gov.ua |

| Transcription Factors | BZR1, BZR2/BES1 | Regulate the expression of BR-responsive genes in the nucleus upon dephosphorylation. |

Regulation of Glycogen (B147801) Synthase Kinase 3-like Kinases (e.g., BIN2) Phosphorylation Status

BRASSINOSTEROID INSENSITIVE 2 (BIN2) is a glycogen synthase kinase 3 (GSK3)-like kinase that functions as a central negative regulator of the signaling pathway. mdpi.com In the absence of brassinosteroids, BIN2 is active and phosphorylates the BRASSINAZOLE-RESISTANT (BZR) family of transcription factors. dntb.gov.ua This phosphorylation leads to their inactivation and degradation. dntb.gov.ua The activation of BSU1 phosphatase upon BR perception leads to the dephosphorylation and inactivation of BIN2, thus relieving the inhibition on the BZR transcription factors. researchgate.net

Activation and Nuclear Translocation of BZR Family Transcription Factors

The primary transcription factors in the brassinosteroid pathway are BRASSINAZOLE-RESISTANT 1 (BZR1) and its homolog, BRI1-EMS-SUPPRESSOR 1 (BES1), also known as BZR2. When BIN2 is active, it phosphorylates BZR1 and BES1, which promotes their retention in the cytoplasm and targets them for degradation. dntb.gov.ua

Upon brassinosteroid signaling and the subsequent inactivation of BIN2, the BZR transcription factors are dephosphorylated by PROTEIN PHOSPHATASE 2A (PP2A). bwise.kr This dephosphorylation is the critical activation step. The active, dephosphorylated forms of BZR1 and BES1 then accumulate in the nucleus. Inside the nucleus, they bind to specific DNA sequences in the promoters of BR-responsive genes, thereby regulating their transcription to control various aspects of plant growth and development.

Mechanisms of BZR1/BES1 Dephosphorylation and Activation

In the absence of brassinosteroids, the glycogen synthase kinase 3-like kinase, BIN2 (Brassinosteroid Insensitive 2), phosphorylates BZR1 and BES1. This phosphorylation event leads to their cytoplasmic retention and subsequent degradation.

Upon brassinosteroid binding to BRI1, BIN2 is inactivated. This allows for the dephosphorylation of BZR1 and BES1 by Protein Phosphatase 2A (PP2A). This dephosphorylation is a critical activation step, enabling the translocation of BZR1 and BES1 into the nucleus.

Table 1: Key Proteins in BZR1/BES1 Activation

| Protein | Function in BR Signaling |

| BRI1 | Brassinosteroid receptor kinase |

| BIN2 | Kinase that phosphorylates and inactivates BZR1/BES1 |

| PP2A | Phosphatase that dephosphorylates and activates BZR1/BES1 |

| BZR1/BES1 | Transcription factors that regulate BR-responsive genes |

DNA Binding and Transcriptional Regulation of Brassinosteroid-Responsive Genes

Once in the nucleus, the activated, dephosphorylated forms of BZR1 and BES1 bind to specific DNA sequences known as Brassinosteroid Response Elements (BRREs) in the promoters of target genes. This binding directly regulates the transcription of a vast network of genes involved in growth and development. The regulation of these target genes is a cornerstone of the plant's response to brassinosteroids.

Integration of Brassinosteroid Signaling with Other Pathways

Brassinosteroid signaling does not operate in isolation. It is intricately connected with other signaling pathways to coordinate plant growth and development in response to various internal and external cues.

Convergence and Divergence of Brassinosteroid Signaling Networks

The brassinosteroid signaling network converges with other hormonal pathways, such as those for auxins and gibberellins (B7789140), to synergistically or antagonistically regulate various aspects of plant development. nih.gov These interactions occur at multiple levels, from direct protein-protein interactions between signaling components to the co-regulation of downstream target genes. Understanding these points of convergence and divergence is crucial for a complete picture of how plants orchestrate their developmental programs.

Advanced Analytical Methodologies for the Study of 28 nor Brassinolide D3 in Plant Systems

Application of Stable Isotope Labeling in Quantitative and Mechanistic Studies

The use of stable isotopes, particularly deuterium (B1214612), has revolutionized the study of brassinosteroids (BRs) like 28-Nor Brassinolide-d3. Isotope labeling provides a powerful tool for both precise quantification and for tracing the dynamic metabolic processes within plants.

Deuterium-Labeled Brassinosteroids as Internal Standards for Mass Spectrometry

Deuterium-labeled brassinosteroids, including this compound, are fundamental for achieving accuracy and precision in quantitative mass spectrometry analysis. oup.com Serving as internal standards, these labeled compounds are added to plant samples at the beginning of the extraction process. Because they are chemically identical to their endogenous counterparts, they co-purify through extraction and chromatography, effectively correcting for any analyte loss during sample preparation. lcms.cz

The key advantage of using deuterium-labeled standards is that their physical properties—such as stability, polarity, solubility, and chromatographic retention time—are nearly identical to the natural, unlabeled BRs. oup.com This ensures that the standard and the target analyte behave similarly throughout the analytical procedure. In mass spectrometry, the deuterium-labeled standard is easily distinguished from the endogenous compound due to its higher mass. By comparing the signal intensity of the endogenous analyte to the known concentration of the added internal standard, a precise and accurate quantification can be achieved. lcms.cz To further optimize analytical accuracy, BR derivatives containing three or more deuterium atoms are often synthesized. oup.com

Tracing of Metabolic Fluxes and Interconversions using this compound

Stable isotope-labeled compounds like this compound are invaluable tools for elucidating the complex metabolic pathways of brassinosteroids in plants. nih.gov By introducing a labeled compound into a plant system, researchers can trace its journey as it is converted into other metabolites.

This approach has been instrumental in identifying new brassinosteroids and mapping biosynthetic and catabolic pathways. nih.gov For example, metabolic studies have shown that 28-norcastasterone (B1253329), a C27 brassinosteroid, is synthesized from cholesterol and can be a primary precursor for the generation of C28-BRs through C-24 methylation. nih.gov Similarly, feeding studies with labeled precursors allow scientists to track the conversion rates between different BRs, identifying key enzymatic steps and regulatory points in the pathway. nih.gov The use of this compound enables researchers to follow the specific fate of C27 brassinosteroids, clarifying their role and interconversion with other biologically active forms within the plant. nih.govnih.gov

Advanced Mass Spectrometry-Based Detection and Quantification Techniques

Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for the sensitive and specific analysis of brassinosteroids from complex plant matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Brassinosteroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for brassinosteroid analysis. Due to the low volatility of BRs, a derivatization step is required to convert their hydroxyl groups into more volatile forms, such as methaneboronates or trimethylsilyl (B98337) ethers. cas.cz This allows the compounds to be vaporized and separated by the gas chromatograph before detection by the mass spectrometer.

GC-MS has been successfully used to profile BRs and to establish biosynthetic relationships between different classes of these hormones, such as C28- and C29-BRs in rice seedlings. nih.gov However, a significant drawback of GC-MS is that it often requires larger amounts of plant material for extraction compared to more modern techniques. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for brassinosteroid analysis due to its superior sensitivity, selectivity, and ability to analyze multiple compounds in a single run without derivatization. oup.comnih.gov This technique can effectively separate the complex mixture of compounds present in a plant extract and provide detailed structural and quantitative information. nih.gov

The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of endogenous C27, C28, and C29-BRs from milligram-sized plant samples. nih.gov To further enhance detection, especially for BRs that lack easily ionizable groups, chemical derivatization with reagents that add a readily charged moiety can be employed. frontiersin.org Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) provide rapid and highly efficient separation, further improving analytical performance. frontiersin.org

Table 1: Performance Characteristics of UHPLC-ESI-MS/MS for Brassinosteroid Analysis

Molecular and Genetic Approaches in Brassinosteroid Research

Molecular and genetic strategies have been fundamental in dissecting the brassinosteroid signaling pathway. The use of isotopically labeled compounds like this compound is indispensable for the accurate biochemical characterization of the genetic players involved. rsc.orgresearchgate.net

Utilization of Brassinosteroid-Deficient and -Insensitive Mutants (e.g., det2, dwf4, bri1)

The analysis of brassinosteroid-deficient mutants, such as det2 and dwf4, and the BR-insensitive mutant, bri1, has provided profound insights into the synthesis and perception of these hormones. nih.gov These mutants exhibit characteristic dwarf phenotypes, which can often be rescued by the application of active BRs. mdpi.com The precise quantification of endogenous BR levels in these mutants is critical to understanding the specific roles of the affected genes.

Deuterium-labeled internal standards, including compounds analogous to this compound, are essential for this quantitative analysis via methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comnih.gov For instance, studies on bri1 mutants, which have a defective BR receptor, have shown a significant accumulation of endogenous brassinosteroids like brassinolide (B613842) and its precursors. This finding was rigorously confirmed by using 2H-labeled internal standards, demonstrating that the feedback regulation of BR biosynthesis is disrupted in these mutants. nih.gov By adding a known quantity of a labeled standard like this compound to a plant extract, researchers can accurately calculate the concentration of endogenous 28-Norbrassinolide (B119646), correcting for any loss during sample preparation and analysis. oup.comcreative-proteomics.com

Feeding experiments with deuterium-labeled BR precursors in various mutants have also been instrumental in elucidating the BR biosynthetic pathway. rsc.orgnih.gov These studies help to pinpoint the specific enzymatic steps that are blocked in a given mutant, thereby assigning function to the corresponding gene.

Table 1: Key Brassinosteroid-Related Mutants and their Significance

| Mutant Name | Gene Function | Phenotype | Role in Research |

| det2 | Encodes a steroid 5α-reductase involved in an early step of BR biosynthesis. nih.gov | Extreme dwarfism, dark green leaves, delayed flowering. nih.gov | Characterizing early stages of the BR biosynthetic pathway. |

| dwf4 | Encodes a cytochrome P450 monooxygenase (CYP90B1) that catalyzes C-22 hydroxylation, a rate-limiting step in BR biosynthesis. nih.gov | Dwarfism, compact rosettes, reduced fertility. nih.gov | Identifying key regulatory points in BR synthesis and for studying structure-function relationships of BRs. |

| bri1 | Encodes the primary cell-surface receptor for brassinosteroids, a leucine-rich repeat receptor-like kinase. nih.govnih.gov | Insensitive to exogenous BR application, severe dwarfism mimicking BR-deficient mutants. nih.gov | Elucidating BR perception and signal transduction at the cell membrane. |

Transcriptomic (RNA-seq, RT-qPCR) and Proteomic Analyses (e.g., SILAC, ICAT) to Elucidate Downstream Responses

To understand how brassinosteroid signaling regulates plant growth and development, researchers employ large-scale analyses of gene expression (transcriptomics) and protein abundance (proteomics). Techniques like RNA-sequencing (RNA-seq) and quantitative reverse transcription PCR (RT-qPCR) reveal how BRs modulate the transcription of thousands of genes. nih.govnih.govduke.edu Similarly, proteomic approaches identify changes in the protein landscape in response to BR treatment or in different mutant backgrounds. nih.govnih.govcore.ac.uk

The reliability of these complex datasets depends on the precise control and measurement of the hormonal stimulus. While transcriptomic and proteomic analyses identify the downstream molecular consequences of BR signaling, the use of internal standards like this compound provides the analytical rigor needed for the upstream quantitative measurements of the hormones themselves. This ensures that the observed changes in gene or protein expression can be accurately correlated with specific levels of endogenous or exogenously applied brassinosteroids. For instance, a quantitative proteomic study can identify proteins whose phosphorylation status changes upon BR treatment; the accurate quantification of the BRs in the tissue ensures the dose-dependency of these responses is correctly established. nih.gov

Table 2: Transcriptomic and Proteomic Techniques in BR Research

| Technique | Type | Information Provided | Role of Labeled Standards |

| RNA-seq | Transcriptomics | Comprehensive, quantitative profile of all expressed genes (the transcriptome) in response to BR. nih.gov | Ensures accurate correlation between gene expression changes and BR concentration. |

| RT-qPCR | Transcriptomics | Precise quantification of the expression levels of a targeted set of genes. core.ac.uk | Validates findings from large-scale screens and links them to specific BR levels. |

| 2-D DIGE | Proteomics | Quantifies differences in protein abundance between samples (e.g., BR-treated vs. control) on a 2D gel. nih.gov | Supports the accurate quantification of BRs that lead to the observed proteome changes. |

| Label-free MS | Proteomics | Identifies and quantifies thousands of proteins and their post-translational modifications (e.g., phosphorylation) via mass spectrometry. nih.govcore.ac.uk | Crucial for correlating quantitative changes in the proteome/phosphoproteome with precise BR concentrations. |

Bioassays for Assessing Brassinosteroid Activity

Bioassays are fundamental for determining the biological activity of plant hormones and their synthetic analogs. They provide a functional readout of a compound's ability to elicit a specific physiological response.

In Vitro and In Vivo Bioassays for Functional Characterization of Brassinosteroids and Analogs

A variety of bioassays are used to assess brassinosteroid activity. Classic in vivo examples include the bean second-internode elongation assay and the rice leaf lamina inclination assay. oup.com The Arabidopsis root growth inhibition assay is also commonly used, where the degree of root growth inhibition is proportional to the concentration of active BRs. mdpi.com

Another powerful in vivo approach is the "rescue" of BR-deficient mutant phenotypes. For example, the dwarf phenotype of dark-grown det2 seedlings can be restored to a wild-type-like phenotype by applying nanomolar concentrations of biologically active brassinosteroids. mdpi.com This type of assay is invaluable for comparing the relative activity of different BR analogs.

In this context, the role of this compound is not as the active compound being tested, but as an essential tool in the associated analytical chemistry. For the development and validation of these bioassays, especially when correlating the response to endogenous hormone levels, precise quantification is necessary. LC-MS/MS methods, underpinned by the use of isotopically labeled internal standards, provide the gold standard for such measurements, ensuring that the biological activity observed in a bioassay can be attributed to a known quantity of a specific compound. oup.comcreative-proteomics.com This analytical precision prevents misinterpretation of results due to interfering substances in plant extracts or inaccuracies in applied hormone concentrations.

Concluding Remarks and Future Research Perspectives on 28 nor Brassinolide D3 in Plant Science

Unresolved Questions in the Biosynthesis and Metabolism of C27-Brassinosteroids

The biosynthetic pathways of C28 and C29-brassinosteroids are well-documented, but the pathway for C27-brassinosteroids, which lack a substituent at the C-24 position, still contains significant gaps. frontiersin.org C27-BRs, including 28-Norbrassinolide (B119646), are biosynthesized from cholesterol, a departure from the campesterol (B1663852) and sitosterol (B1666911) precursors of C28 and C29-BRs, respectively. frontiersin.org While it is understood that the biosynthesis of C27-BRs proceeds in a manner analogous to that of C28-BRs, many of the intermediate compounds have yet to be identified. frontiersin.orgnih.govresearchgate.net

Key unresolved questions that future research must address include:

Identification of Intermediates: A primary challenge is the definitive identification of all enzymatic steps and intermediate molecules in the pathway from cholesterol to 28-Norbrassinolide. frontiersin.org While the general framework, likely involving early and late C-6 oxidation pathways, is presumed, the specific substrates and products for each enzymatic reaction require empirical validation. researchgate.net

Enzyme Specificity: The enzymes involved in the C28-BR pathway, such as DET2, DWF4, and CPD, are believed to have broad substrate specificity, allowing them to act on C27 precursors. frontiersin.org However, the efficiency and kinetics of these enzymes with C27 substrates compared to C28 substrates are not fully understood. It remains unclear if there are specific enzymes dedicated solely to the C27-BR pathway.

Regulatory Mechanisms: How the C27-BR biosynthetic pathway is regulated remains largely unknown. Understanding the transcriptional regulation of key biosynthetic genes and the feedback mechanisms that control the flux through this pathway is crucial for a complete picture of BR homeostasis.

Elucidating the Specific Biological Role of 28-Nor Brassinolide (B613842) as an Endogenous Metabolite

While brassinolide (a C28-BR) is recognized as the most biologically active brassinosteroid, the precise physiological function of endogenous 28-Norbrassinolide is not well-defined. nih.gov Its presence across various plant species suggests a conserved and important role, yet its specific contributions to plant growth and development, distinct from C28-BRs, are yet to be fully elucidated. Future research should focus on:

Comparative Functional Analysis: Direct comparison of the physiological effects of 28-Norbrassinolide and Brassinolide is needed. This involves analyzing their respective impacts on cell elongation, vascular differentiation, stress responses, and reproductive development to determine if they have redundant, synergistic, or unique functions.

Receptor Binding Affinity: Investigating the binding affinity of 28-Norbrassinolide to the primary BR receptor, BRI1 (BRASSINOSTEROID INSENSITIVE1), and its co-receptors is essential. Differences in binding kinetics could translate to significant variations in downstream signaling strength and duration.

Tissue-Specific Distribution: Mapping the precise location and concentration of 28-Norbrassinolide within different plant tissues and at various developmental stages could provide clues to its specific functions. For example, a higher concentration in a particular organ, like the roots or flowers, might indicate a specialized role in that tissue.

Expanding the Application of 28-Nor Brassinolide-d3 in Quantitative Metabolomics and Flux Analysis

The development of isotopically labeled standards, such as 28-Norbrassinolide-d3, has been a significant breakthrough for the accurate quantification of brassinosteroids, which are present in extremely low concentrations in plant tissues. rsc.org The use of deuterium-labeled compounds as internal standards in mass spectrometry-based methods dramatically improves the accuracy and reliability of measurements by correcting for sample loss during extraction and purification. oup.comnih.gov

Future applications of 28-Norbrassinolide-d3 can be expanded in the following areas:

Absolute Quantification: Using 28-Norbrassinolide-d3 as an internal standard will enable the absolute quantification of endogenous 28-Norbrassinolide and its precursors in various plant species and tissues. This quantitative data is fundamental for building accurate models of BR biosynthesis and signaling.

Metabolic Flux Analysis: By feeding plants with labeled precursors of the C27-BR pathway and using 28-Norbrassinolide-d3 to precisely quantify the resulting metabolites, researchers can perform metabolic flux analysis. This will reveal the rate of biosynthesis and catabolism, providing a dynamic view of how plants modulate C27-BR levels in response to developmental and environmental signals.

Cross-Pathway Analysis: This approach can also be used to study the metabolic crosstalk between the C27, C28, and C29-BR pathways. By quantifying metabolites from all three pathways simultaneously, it will be possible to determine if they are independently regulated or if there is a coordinated control mechanism.

Potential for Novel Discoveries in Brassinosteroid Biology Through Isotopic Labeling Approaches

Isotopic labeling is a powerful tool not just for quantification but also for discovery. rsc.orgnih.gov Feeding studies with deuterium-labeled precursors have been instrumental in identifying new brassinosteroids and mapping biosynthetic pathways. nih.gov

Future research leveraging 28-Norbrassinolide-d3 and other labeled C27-BRs could lead to:

Identification of Novel Metabolites: By tracing the metabolic fate of exogenously applied labeled C27-BRs, researchers can identify previously unknown catabolites and conjugated forms. This will provide a more complete understanding of how plants deactivate and store these hormones.

Uncovering New Biosynthetic Routes: The established BR biosynthetic pathway is known to be a complex network rather than a simple linear process. nih.govresearchgate.net Isotopic tracing studies could reveal novel shortcut pathways or alternative routes in C27-BR biosynthesis, as has been recently suggested for C28-BRs. nih.gov

Mapping Hormone Transport: While BRs are thought to act locally, questions remain about their short-distance transport. nih.gov Labeled BRs can be used in pulse-chase experiments to track their movement between cells and tissues, shedding light on the mechanisms of BR transport.

Development of Advanced Methodologies for Comprehensive Brassinosteroid Profiling

The ultra-low concentration of BRs in plant tissues necessitates highly sensitive and selective analytical methods. researchgate.net While significant progress has been made, there is still room for improvement in comprehensive BR profiling.

Future methodological developments should aim for:

Increased Sensitivity and Throughput: Developing methods with even lower limits of detection (LOD) will allow for the analysis of smaller amounts of plant tissue, enabling studies at the cellular or subcellular level. nih.gov Combining this with high-throughput sample preparation, such as boronate affinity magnetic solid-phase extraction, will facilitate larger-scale experiments. oup.comoup.com

Simultaneous Profiling: The goal is to develop a single analytical platform, likely based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), that can simultaneously quantify all known C27, C28, and C29-brassinosteroids and their precursors in a single run. nih.govnih.gov

Integration with Other 'Omics': Combining BR profiling data with transcriptomics, proteomics, and other metabolomics data will provide a systems-level understanding of how BRs regulate plant biology. This integrated approach will be key to building comprehensive models of plant hormone interaction networks.

The table below summarizes the current state and future directions in research involving 28-Norbrassinolide and its deuterated form.

| Research Area | Current Status | Future Directions |

| C27-BR Biosynthesis | General pathway from cholesterol is known, but intermediates are missing. frontiersin.orgresearchgate.net | Identify all intermediates and enzymes; elucidate regulatory mechanisms. |

| Biological Role | Recognized as an endogenous BR, but specific function is unclear. | Compare physiological effects with C28-BRs; determine receptor binding affinity; map tissue-specific distribution. |

| Quantitative Analysis | Labeled standards like 28-Norbrassinolide-d3 enable accurate quantification. oup.com | Expand use for absolute quantification and metabolic flux analysis across different BR pathways. |

| Discovery Potential | Isotopic labeling is a proven tool for identifying new BRs and pathways. nih.gov | Use labeled C27-BRs to find novel metabolites, uncover new biosynthetic routes, and map hormone transport. |

| Analytical Methods | UPLC-MS/MS is the gold standard, with improving sensitivity. nih.gov | Develop higher sensitivity methods for single-cell analysis; create platforms for simultaneous profiling of all BR types; integrate with other 'omics' data. |

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing 28-Nor Brassinolide-d3 in laboratory settings?

Answer: Synthesis of this compound requires deuterium labeling at specific positions (e.g., methyl groups), typically achieved via hydrogen-deuterium exchange reactions or deuterated precursors. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and structural integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (483.696 g/mol) and isotopic purity .

- Chromatographic Purity : HPLC or UPLC ensures >95% purity, critical for biological assays.

Methodological Tip: Use deuterated solvents (e.g., D₂O, CDCl₃) during NMR analysis to avoid signal interference .

Q. How can researchers design bioactivity assays to evaluate the physiological effects of this compound in plant systems?

Answer:

- Hypothesis-Driven Assays : Test brassinosteroid-like activity (e.g., stem elongation, root growth) in Arabidopsis mutants deficient in brassinosteroid biosynthesis.

- Dosage Optimization : Use logarithmic concentration gradients (1 nM–10 µM) to establish dose-response curves.

- Control Groups : Include non-deuterated Brassinolide and solvent-only controls to isolate isotopic effects.

Data Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .

Q. What analytical techniques are most reliable for detecting this compound in complex biological matrices?

Answer:

- LC-MS/MS : Quantify trace levels (ng/mL) using deuterium-specific transitions (e.g., m/z 483.7 → 465.6).

- Isotope Dilution : Spike samples with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

- Sample Preparation : Solid-phase extraction (SPE) with C18 columns improves recovery rates.

Validation: Ensure linearity (R² >0.99) and limit of detection (LOD <1 ng/mL) per ICH guidelines .

Q. How do researchers address discrepancies in reported bioactivity data for this compound across studies?

Answer:

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) to identify outliers.

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature).

- Source Verification : Confirm compound purity and storage conditions (e.g., degradation in light/humidity) .

Example Table:

| Study | Bioactivity (IC₅₀, nM) | Purity (%) | Assay Type |

|---|---|---|---|

| A | 12.3 ± 1.2 | 98 | Root Elongation |

| B | 18.7 ± 2.1 | 92 | Stem Growth |

Advanced Research Questions

Q. What isotopic effects arise from deuterium labeling in this compound, and how do they influence receptor binding kinetics?

Answer:

- Kinetic Isotope Effects (KIE) : Deuterium’s higher mass may slow metabolic degradation (e.g., cytochrome P450-mediated oxidation), prolonging half-life.

- Binding Affinity : Use surface plasmon resonance (SPR) to compare dissociation constants (KD) of deuterated vs. non-deuterated forms.

Experimental Design: Pair SPR with molecular dynamics simulations to model hydrogen-bonding alterations .

Q. How can researchers reconcile contradictory findings on the role of this compound in stress-response pathways?

Answer:

- Transcriptomic Profiling : RNA-seq of treated vs. untreated plants identifies differentially expressed genes (DEGs).

- Pathway Enrichment : Use tools like STRING or KEGG to map DEGs to stress-response pathways (e.g., ROS scavenging).

Contradiction Resolution: Control for genetic background (e.g., ecotype variations in Arabidopsis) and environmental stressors (e.g., light intensity) .

Q. What methodologies are optimal for tracing the metabolic fate of this compound in vivo?

Answer:

- Isotope Tracing : Administer ¹⁴C-labeled this compound and track metabolites via autoradiography.

- High-Resolution Imaging : MALDI-TOF MS imaging localizes the compound in plant tissues.

Data Integration: Combine metabolomics (LC-MS) with transcriptomics to correlate metabolite levels with gene expression .

Q. How should researchers design experiments to investigate synergistic effects between this compound and other phytohormones?

Answer:

- Factorial Design : Test all combinations of this compound with auxins, cytokinins, or gibberellins.

- Response Surface Methodology (RSM) : Model interactions using central composite designs.

Statistical Analysis: Multivariate regression identifies significant synergies (p<0.05) and optimal hormone ratios .

Tables for Reference

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Value/Outcome |

|---|---|---|

| Molecular Weight | HRMS | 483.696 g/mol |

| Deuterium Incorporation | ²H-NMR | >98% at C-26, C-27, C-28 |

| Chromatographic Purity | UPLC-PDA | 95.4% ± 0.8 |

Q. Table 2. Common Experimental Artifacts and Mitigation Strategies

| Artifact | Cause | Mitigation |

|---|---|---|

| Signal Overlap in MS | Matrix ions | SPE cleanup + MRM |

| Bioactivity Variability | Ecotype differences | Use isogenic plant lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.